N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide
Description
N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a pyridine moiety, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13-6-3-4-8-15(13)22(2)16(24)11-23-12-19-21-17(23)20-14-7-5-9-18-10-14/h5,7,9-10,12-13,15H,3-4,6,8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGXMZIXFUHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CN2C=NN=C2NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with nitriles under acidic conditions to form the triazole core. The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
The final step involves the alkylation of the triazole-pyridine intermediate with N-methyl-2-methylcyclohexylamine under basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The triazole and pyridine rings play a crucial role in its binding affinity and specificity, while the cyclohexyl group enhances its stability and lipophilicity.
Comparison with Similar Compounds
N-methyl-N-(2-methylcyclohexyl)-2-[3-(pyridin-3-ylamino)-1,2,4-triazol-4-yl]acetamide can be compared with other triazole and pyridine-containing compounds:
Similar Compounds: Triazole derivatives like fluconazole, pyridine derivatives like nicotinamide.
Uniqueness: The combination of triazole, pyridine, and cyclohexyl groups in a single molecule provides unique properties, such as enhanced binding affinity and stability, making it distinct from other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
